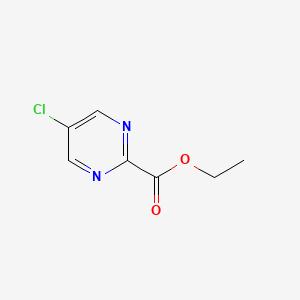

Ethyl 5-chloropyrimidine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-chloropyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLJHMDAGGXAMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthetic Landscape of Ethyl 2-chloropyrimidine-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic intermediates, substituted pyrimidines hold a place of prominence due to their prevalence in biologically active molecules. This guide provides an in-depth technical overview of Ethyl 2-chloropyrimidine-5-carboxylate, a versatile reagent whose structural features offer a gateway to a diverse range of complex molecular architectures.

At the outset, it is crucial to clarify the identity of the primary subject of this guide. While the initial query mentioned "Ethyl 5-chloropyrimidine-2-carboxylate," the preponderance of available scientific literature and chemical supplier information points to a closely related and more extensively documented isomer: Ethyl 2-chloropyrimidine-5-carboxylate . This guide will therefore focus on the latter, while acknowledging the existence of the former to prevent any potential ambiguity.

Compound Identification and Core Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. Ethyl 2-chloropyrimidine-5-carboxylate is a compound that presents as a white to light yellow powder or crystal.[1] Its core identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 89793-12-4 | [1][2][3] |

| Alternate CAS | 1227571-82-5 (for this compound) | [4] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][3] |

| Molecular Weight | 186.60 g/mol | [1][3] |

| Synonyms | 2-Chloropyrimidine-5-carboxylic acid ethyl ester | [1] |

| Appearance | White to light yellow powder to crystal | [1] |

| Melting Point | 56 - 60 °C | [1] |

| Boiling Point | 80 °C at 5 mmHg | [1] |

| Purity | ≥97% to ≥98% (GC) | [1][3] |

The Synthetic Utility: A Gateway to Novel Therapeutics

The true value of Ethyl 2-chloropyrimidine-5-carboxylate lies in its synthetic versatility. The pyrimidine ring is a key pharmacophore in numerous approved drugs, and the chloro and carboxylate functionalities on this particular scaffold offer orthogonal handles for a variety of chemical transformations.

This compound is a crucial intermediate in the synthesis of a range of bioactive molecules, with notable applications in the development of anticancer and antiviral agents.[1] Specifically, it is utilized in the synthesis of Retinoid X receptor (RXR) agonists, which are under investigation for the treatment of various cancers.[2][5] The chlorinated pyrimidine framework provides a strategic advantage in drug design, allowing for the creation of compounds with enhanced selectivity and potentially reduced side effects.[1]

Beyond oncology, its application extends to the synthesis of nucleoside analogs, underscoring its importance in antiviral research.[1] The ability to introduce diverse functional groups through substitution of the chlorine atom or modification of the ester makes it an invaluable tool for generating libraries of compounds for high-throughput screening.

A Representative Synthetic Protocol

The synthesis of Ethyl 2-chloropyrimidine-5-carboxylate is a well-established process. A common laboratory-scale procedure involves the chlorination of a pyrimidinone precursor. The following is a representative protocol based on literature methods.[2][6]

Starting Material: 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester Reagents: Phosphorus oxychloride (POCl₃), N,N-dimethylaniline

Step-by-Step Methodology:

-

A mixture of 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester (e.g., 3.60 g, 21 mmol), phosphorus oxychloride (e.g., 25 mL), and N,N-dimethylaniline (e.g., 2.5 mL) is prepared in a suitable reaction vessel.[2][6]

-

The reaction mixture is heated to reflux and maintained at this temperature for approximately 1.5 to 2 hours.[2][6]

-

Upon completion of the reaction, the excess phosphorus oxychloride is removed, typically by distillation under reduced pressure.

-

The residue is then carefully quenched by the slow addition of ice water.[2][6]

-

The pH of the resulting mixture is adjusted to between 7 and 8 using a suitable base, such as a 2 N sodium hydroxide solution or sodium carbonate.[2][6]

-

The aqueous mixture is then extracted with an organic solvent, such as ethyl acetate.[2][6]

-

The combined organic layers are washed with ice-water and brine, dried over a drying agent like sodium sulfate, and the solvent is evaporated.[6]

-

The crude product is purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 5% v/v), to yield the final product, Ethyl 2-chloropyrimidine-5-carboxylate, as a white solid.[2][6]

Caption: Synthetic workflow for Ethyl 2-chloropyrimidine-5-carboxylate.

Spectroscopic Characterization

While a full, detailed spectral analysis is beyond the scope of this guide, it is important for researchers to be aware of the expected spectroscopic data for structure confirmation. Proton NMR (¹H NMR) data has been reported as (400 MHz, CDCl₃): δ 1.36 (t, J=7.5 Hz, 3H), 4.39 (q, J=7.5 Hz, 2H), 9.08 (s, 2H).[6] The mass spectrometry data is expected to show a molecular ion peak corresponding to the molecular weight of 186.6 g/mol .[6]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling Ethyl 2-chloropyrimidine-5-carboxylate.

Hazard Identification:

Recommended Handling Procedures:

-

Use only under a chemical fume hood.[8]

-

Avoid contact with skin and eyes.[8]

-

Do not breathe dust.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[8]

-

Wash hands thoroughly after handling.[8]

Storage:

-

Keep in a dry, cool, and well-ventilated place.[8]

-

Keep the container tightly closed.[8]

-

Store at 2 - 8 °C for long-term stability.[1] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[10]

-

Store away from incompatible materials such as bases, strong oxidizing agents, and amines.[8]

Conclusion

Ethyl 2-chloropyrimidine-5-carboxylate stands as a testament to the power of well-designed chemical intermediates in advancing the frontiers of drug discovery and materials science. Its versatile reactivity, coupled with a straightforward synthetic route, makes it an invaluable asset for researchers. By understanding its properties, synthetic applications, and handling requirements, scientists can effectively leverage this compound to construct novel molecules with the potential for significant biological activity.

References

-

Ethyl 5-chloropyridine-2-carboxylate. (2024, April 10). ChemBK. Retrieved from [Link]

-

2-Chloro-pyrimidine-5-carboxylic acid ethyl ester | C7H7ClN2O2. (n.d.). PubChem. Retrieved from [Link]

-

ethyl 2-chloropyrimidine-5-carboxylate. (2024, April 9). ChemBK. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 2-chloropyrimidine-5-carboxylate | 89793-12-4 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 1227571-82-5|this compound|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl 2-chloropyrimidine-5-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 10487815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-chloro-5-pyrimidinecarboxylate

Abstract

This technical guide provides a comprehensive overview of a reliable and well-established synthetic pathway for Ethyl 2-chloro-5-pyrimidinecarboxylate (CAS: 89793-12-4), a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This document details a two-step synthesis commencing from readily available starting materials, elucidates the underlying reaction mechanisms, and presents detailed, field-proven experimental protocols. The guide is intended for researchers, chemists, and process development professionals who require a thorough and practical understanding of this synthesis. We will first construct the pyrimidine core to yield Ethyl 2-hydroxypyrimidine-5-carboxylate, followed by a robust chlorination to arrive at the target molecule.

Introduction and Strategic Overview

Ethyl 2-chloro-5-pyrimidinecarboxylate is a highly versatile heterocyclic building block. Its structure, featuring a reactive chlorine atom at the 2-position and an ester moiety at the 5-position, allows for diverse subsequent chemical modifications. This makes it an invaluable precursor for synthesizing complex molecules, including Retinoid X receptor (RXR) agonists for cancer treatment and various kinase inhibitors.[1][3]

The synthetic strategy detailed herein is designed for clarity, reliability, and scalability. It proceeds in two primary stages:

-

Pyrimidine Ring Formation: A cyclocondensation reaction between Diethyl ethoxymethylenemalonate and urea to form the key intermediate, Ethyl 2-hydroxypyrimidine-5-carboxylate.

-

Aromatic Chlorination: Conversion of the 2-hydroxy (2-oxo) group of the pyrimidine ring to the 2-chloro substituent using phosphorus oxychloride (POCl₃).

This approach is favored for its use of accessible starting materials and its foundation in classical, well-understood organic reactions.

Overall Synthetic Workflow

Below is a high-level schematic of the synthetic pathway.

Caption: Overall two-step synthesis workflow.

Part I: Synthesis of Ethyl 2-hydroxypyrimidine-5-carboxylate

The foundational step is the construction of the pyrimidine ring system. This is achieved through a classical condensation reaction that unites a three-carbon electrophilic component with a nitrogen-containing nucleophile.

Principle and Mechanism

This reaction is a variant of the Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine; in this case, urea.[4] The starting material, Diethyl ethoxymethylenemalonate (DEEMM), serves as an activated 1,3-dicarbonyl equivalent.[5]

The mechanism proceeds as follows:

-

Nucleophilic Attack: One of the amino groups of urea acts as a nucleophile, attacking the electron-deficient carbon of the enol ether in DEEMM. This is followed by the elimination of ethanol.

-

Intramolecular Cyclization: The second amino group of the urea intermediate then attacks one of the ester carbonyls intramolecularly.

-

Elimination/Tautomerization: A molecule of ethanol is eliminated, leading to the formation of the stable, aromatic 2-hydroxypyrimidine ring. It's crucial to recognize that this "hydroxy" pyrimidine exists predominantly in its more stable tautomeric form, the pyrimidin-2(1H)-one.

Caption: Mechanism of pyrimidine ring formation.

Data Summary: Pyrimidine Synthesis

| Parameter | Specification | Rationale / Notes |

| Starting Materials | Diethyl ethoxymethylenemalonate, Urea | DEEMM provides the C-C-C backbone; Urea provides the N-C-N fragment. |

| Reagent | Sodium Ethoxide (NaOEt) | A strong base is required to facilitate the condensation and cyclization steps. |

| Solvent | Absolute Ethanol | Serves as the reaction medium and is the solvent for the NaOEt solution. |

| Temperature | Reflux (~78 °C) | Provides the necessary activation energy for the condensation and cyclization reactions. |

| Reaction Time | ~7 hours | Typical duration to ensure the reaction proceeds to completion. |

| Workup | Acidification (e.g., with HCl) | Neutralizes the basic reaction mixture and precipitates the product. |

| Expected Yield | 70-80% | This reaction is generally efficient. |

Experimental Protocol: Pyrimidine Synthesis

-

Preparation: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of sodium) under an inert atmosphere (e.g., Nitrogen or Argon) to prepare a fresh solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add Diethyl ethoxymethylenemalonate (1.0 eq) followed by a solution of dry urea (1.0 eq) dissolved in hot absolute ethanol.

-

Reaction: Heat the resulting mixture to reflux with vigorous stirring for approximately 7 hours. A white solid is expected to form as the reaction progresses.[6]

-

Workup & Isolation: After cooling the reaction mixture, add water to dissolve the solid sodium salt of the product. Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic (pH ~3-4).

-

Purification: Cool the solution in an ice bath to facilitate complete precipitation. Collect the resulting white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Ethyl 2-hydroxypyrimidine-5-carboxylate. The product is often of sufficient purity for the next step without further purification.

Part II: Chlorination to Ethyl 2-chloro-5-pyrimidinecarboxylate

The second stage of the synthesis is the conversion of the pyrimidin-2-one intermediate into the target 2-chloro derivative. This is a critical transformation that activates the pyrimidine ring for subsequent nucleophilic substitution reactions.

Principle and Mechanism

The chlorination of a 2-hydroxypyrimidine (or its pyrimidinone tautomer) is a standard transformation accomplished using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7] The reaction is often facilitated by the addition of a tertiary amine base, such as N,N-dimethylaniline or N,N-diethylaniline.[8]

The mechanism is thought to proceed via the following steps:

-

Activation of POCl₃: The tertiary amine base can activate the POCl₃.

-

Phosphorylation: The oxygen atom of the pyrimidinone tautomer attacks the phosphorus atom of POCl₃, forming a phosphoryl-intermediate and displacing a chloride ion. This step converts the hydroxyl group into a good leaving group.

-

Nucleophilic Attack: The displaced chloride ion then acts as a nucleophile, attacking the C2 position of the pyrimidine ring.

-

Elimination: The dichlorophosphate group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final 2-chloro product.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 10487815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-chloropyrimidine-5-carboxylate | 89793-12-4 [chemicalbook.com]

- 4. ETHYL 2-HYDROXYPYRIMIDINE-5-CARBOXYLATE [amp.chemicalbook.com]

- 5. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]

- 6. CN101323598B - Preparation method of 5, 5-diethyl malonylurea - Google Patents [patents.google.com]

- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

Ethyl 5-chloropyrimidine-2-carboxylate chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 5-chloropyrimidine-2-carboxylate, a key building block in modern medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, reactivity, and applications, offering insights grounded in practical laboratory experience.

Core Chemical Identity

This compound is a substituted pyrimidine derivative with significant potential in the synthesis of complex bioactive molecules.

Chemical Structure and IUPAC Name

The definitive chemical structure and systematically generated IUPAC name are fundamental for unambiguous identification.

IUPAC Name: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

Key Chemical Identifiers

For precise documentation and database searching, the following identifiers are critical:

| Identifier | Value |

| CAS Number | 1227571-82-5 |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| SMILES | CCOC(=O)c1cncc(n1)Cl |

| InChI | InChI=1S/C7H7ClN2O2/c1-2-12-7(11)6-4-9-5-3-10-6/h3-4H,2H2,1H3 |

Synthesis of this compound: A Plausible Approach

Proposed Synthetic Pathway: Sandmeyer Reaction

This proposed synthesis starts from the commercially available Ethyl 5-aminopyrimidine-2-carboxylate.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on extensive experience with similar transformations. It should be optimized and validated under appropriate laboratory conditions.

Materials:

-

Ethyl 5-aminopyrimidine-2-carboxylate

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) Chloride (CuCl)

-

Deionized Water

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Ethyl 5-aminopyrimidine-2-carboxylate in a suitable volume of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The rate of addition should be controlled to prevent excessive foaming and a rise in temperature.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, warm the reaction mixture gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Chemical Reactivity and Applications in Drug Discovery

The chemical architecture of this compound, featuring an electron-deficient pyrimidine ring and two key functional groups (a chloro substituent and an ethyl ester), makes it a versatile intermediate for the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 5-position is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone of its utility in building molecular diversity.

Caption: General scheme for SNAr reactions.

This reactivity allows for the introduction of a wide array of functional groups, which is a critical strategy in lead optimization during drug discovery to modulate properties such as potency, selectivity, and pharmacokinetic profiles.

Ester Group Manipulations

The ethyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides.

-

Hydrolysis: Treatment with a base (e.g., lithium hydroxide or sodium hydroxide) in a water/alcohol solvent system will yield the 5-chloropyrimidine-2-carboxylic acid. This carboxylic acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amides.

-

Amidation: Direct conversion of the ester to an amide can also be achieved under certain conditions, for example, by heating with an amine.

Application in Medicinal Chemistry

A recent patent application highlights the use of this compound in the synthesis of semi-saturated bicyclic derivatives that are antagonists of DNA polymerase Θ, indicating its potential in the development of novel cancer therapeutics.[3] In this synthesis, the pyrimidine core of the molecule serves as a scaffold for further functionalization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Based on available safety data, this compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its utility in medicinal chemistry, particularly in the development of novel therapeutics, is underscored by its reactive chlorine and ester functionalities. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers and drug development professionals.

References

- Semi-saturated bicyclic derivatives and related uses.

-

Sandmeyer reaction. Wikipedia. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

Sources

Spectroscopic Data for Ethyl 5-chloropyrimidine-2-carboxylate: A Technical Guide

Introduction

Ethyl 5-chloropyrimidine-2-carboxylate is a key heterocyclic building block in modern medicinal chemistry and drug development. Its pyrimidine core is a prevalent scaffold in numerous biologically active compounds, making the precise structural confirmation and purity assessment of this intermediate paramount. Spectroscopic analysis provides the definitive fingerprint of the molecule, ensuring its identity and quality for subsequent synthetic transformations.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound (CAS No: 89793-12-4). We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus will be on not just presenting the data, but on the rationale behind the spectral features, offering researchers and scientists a comprehensive understanding of the molecule's spectroscopic signature.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound is comprised of a pyrimidine ring substituted with a chlorine atom at the 5-position and an ethyl carboxylate group at the 2-position.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons.

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is then transferred to a 5 mm NMR tube. The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its single residual peak at δ 7.26 ppm, which serves as a convenient internal reference. The spectrum is recorded on a 400 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 9.08 | Singlet | 2H | - | H-4, H-6 |

| 4.39 | Quartet | 2H | 7.5 | -O-CH₂ -CH₃ |

| 1.36 | Triplet | 3H | 7.5 | -O-CH₂-CH₃ |

Interpretation: The ¹H NMR spectrum of this compound is remarkably clean and informative.[1]

-

δ 9.08 (s, 2H): This singlet in the downfield region is characteristic of the two equivalent protons on the pyrimidine ring (H-4 and H-6). The strong deshielding effect is due to the electronegativity of the two adjacent nitrogen atoms and the electron-withdrawing nature of the chlorine and carboxylate substituents. The equivalence of these protons indicates that, on the NMR timescale, there is free rotation of the ethyl carboxylate group.

-

δ 4.39 (q, 2H, J = 7.5 Hz): This quartet corresponds to the methylene (-CH₂-) protons of the ethyl group. The signal is shifted downfield due to the adjacent oxygen atom of the ester. The quartet multiplicity arises from the coupling with the three neighboring protons of the methyl group (n+1 rule, 3+1=4).

-

δ 1.36 (t, 3H, J = 7.5 Hz): This upfield triplet is assigned to the terminal methyl (-CH₃) protons of the ethyl group. The triplet splitting pattern is a result of coupling to the two adjacent methylene protons (n+1 rule, 2+1=3). The coupling constant of 7.5 Hz is identical to that of the quartet, confirming the connectivity between the methylene and methyl groups.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired from the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom. The chemical shifts are referenced to the residual solvent peak (CDCl₃ at δ 77.16 ppm).

Predicted Data Summary:

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~163 | C =O | Ester carbonyl carbon, highly deshielded. |

| ~160 | C-4, C-6 | Aromatic carbons adjacent to nitrogen, deshielded. |

| ~158 | C-2 | Carbon attached to two nitrogens and the ester group, very deshielded. |

| ~130 | C-5 | Carbon bearing the chlorine atom. |

| ~62 | -O-CH₂ -CH₃ | Methylene carbon attached to the ester oxygen. |

| ~14 | -O-CH₂-CH₃ | Terminal methyl carbon of the ethyl group. |

Interpretation: While experimental data is not readily available in the literature, the chemical shifts for this compound can be reliably predicted based on established principles of ¹³C NMR spectroscopy.

-

The ester carbonyl carbon is expected to be the most downfield signal (~163 ppm).

-

The pyrimidine ring carbons will appear in the aromatic region. The carbon at position 2 (C-2), being flanked by two nitrogen atoms and attached to the ester, will be significantly downfield. The equivalent C-4 and C-6 carbons will also be downfield due to the adjacent nitrogen atoms. The C-5 carbon, substituted with chlorine, will also be in this region.

-

The aliphatic carbons of the ethyl group will be found upfield, with the methylene carbon (~62 ppm) being more deshielded than the methyl carbon (~14 ppm) due to its proximity to the electronegative oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: An IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the range of 4000-400 cm⁻¹. ATR is preferred for its minimal sample preparation and ease of use.

Expected Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1570-1470 | Medium-Strong | C=N and C=C stretches (pyrimidine ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~800-700 | Strong | C-Cl stretch |

Interpretation: The IR spectrum provides a clear confirmation of the key functional groups.

-

C=O Stretch (~1730 cm⁻¹): A strong, sharp absorption band in this region is the most prominent feature of the spectrum and is definitive for the carbonyl group of the ethyl ester.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.

-

Pyrimidine Ring Stretches (~1570-1470 cm⁻¹): A series of bands in this region corresponds to the C=N and C=C stretching vibrations within the pyrimidine ring.

-

C-O Stretch (~1250 cm⁻¹): A strong band is expected for the C-O single bond stretch of the ester group.

-

C-Cl Stretch (~800-700 cm⁻¹): The presence of a carbon-chlorine bond is indicated by a strong absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Experimental Protocol: A sample is analyzed using Electrospray Ionization (ESI) coupled with a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the ion source. ESI is a soft ionization technique that typically results in the formation of a protonated molecular ion [M+H]⁺, minimizing fragmentation and clearly indicating the molecular weight.

Data Summary:

| m/z (mass-to-charge ratio) | Assignment |

| 187 | [M+H]⁺ (for ³⁵Cl) |

| 189 | [M+H]⁺ (for ³⁷Cl) |

Interpretation: The mass spectrum confirms the molecular weight of the compound.[1]

-

Molecular Ion Peak: The molecular weight of this compound is 186.6 g/mol . In ESI-MS, the compound is readily protonated, giving a molecular ion peak [M+H]⁺ at m/z 187.

-

Isotopic Pattern: A crucial piece of evidence is the presence of a peak at m/z 189, with an intensity of approximately one-third of the peak at m/z 187. This characteristic M+2 peak is the definitive signature of a molecule containing one chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous characterization of the compound.

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and definitive characterization of this compound. The ¹H NMR spectrum clearly resolves the proton environments, the IR spectrum confirms the presence of the key ester functional group, and the mass spectrum verifies the molecular weight and the presence of a chlorine atom. This integrated dataset serves as a reliable reference for researchers, ensuring the identity and quality of this important synthetic intermediate.

References

-

LibreTexts Chemistry: Interpreting Infrared Spectra. (2023). Retrieved from [Link]

-

University of Calgary: ¹³C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Chemistry Steps: Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Stability of Ethyl 5-chloropyrimidine-2-carboxylate for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Ethyl 5-chloropyrimidine-2-carboxylate (CAS No. 1227571-82-5), a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of public data for this specific isomer, this document establishes a predictive and methodological framework for researchers and drug development professionals. It offers detailed, field-proven protocols for determining aqueous and organic solubility, as well as stability under various stress conditions, including hydrolysis, thermal, and photolytic degradation. By leveraging data from its closely related isomer, Ethyl 2-chloropyrimidine-5-carboxylate, and general principles of heterocyclic chemistry, this guide provides actionable insights and a robust experimental blueprint to ensure the reliable and effective use of this compound in a research and development setting.

Introduction: Navigating Isomeric Ambiguity and Establishing a Foundational Understanding

This compound is a crucial heterocyclic building block in medicinal chemistry. Its structure, featuring a reactive chlorine atom and an ester functional group on the pyrimidine ring, makes it a versatile precursor for the synthesis of complex molecular architectures with potential therapeutic applications.

A critical challenge in working with this compound is the prevalence of data for its isomer, Ethyl 2-chloropyrimidine-5-carboxylate (CAS No. 89793-12-4). It is imperative for researchers to distinguish between these two molecules, as the positional difference of the chloro and carboxylate groups significantly influences their physicochemical properties, reactivity, and ultimately, their handling and application in synthesis.

This guide focuses exclusively on This compound (CAS No. 1227571-82-5) . A safety data sheet for this compound indicates that its stability has not been fully determined and that it is subject to degradation over time.[1] This underscores the necessity for a rigorous, in-house evaluation of its properties before its inclusion in critical synthetic pathways. The following sections provide the theoretical context and practical, step-by-step protocols to empower researchers to generate this vital data.

Solubility Profile: A Predictive and Experimental Approach

The solubility of an intermediate is a critical parameter that dictates its handling, reaction conditions, and purification strategies. While specific quantitative data for this compound is scarce, we can make informed predictions based on its structure and data from its 2-chloro isomer to guide experimental determination.

Predicted Solubility Characteristics

The presence of the polar ester group and the nitrogen atoms in the pyrimidine ring suggests a degree of polarity. However, the ethyl group and the chlorinated aromatic ring contribute to its lipophilic character. Therefore, moderate solubility in a range of common organic solvents is anticipated. The 2-chloro isomer is reported to be highly soluble in Dimethyl Sulfoxide (DMSO) at 100 mg/mL, suggesting that polar aprotic solvents are an excellent starting point for solubility screening.

Experimental Determination of Solubility

A systematic approach to determining solubility is crucial. The following protocol outlines a standard method for quantitative analysis.

Protocol 1: Quantitative Solubility Determination by HPLC

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, DMSO).

-

Ensure a solid excess is visible.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

Allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

-

HPLC Analysis:

-

Analyze the diluted samples using a validated HPLC method with UV detection. A C18 column is typically a good starting point.

-

Quantify the concentration of the dissolved compound by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.

-

Data Presentation:

The results should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | To be determined |

| Ethanol | 25 | To be determined |

| Acetonitrile | 25 | To be determined |

| Ethyl Acetate | 25 | To be determined |

| DMSO | 25 | To be determined |

Stability Assessment: Uncovering Potential Degradation Pathways

Understanding the stability of this compound is paramount for defining appropriate storage conditions, predicting shelf-life, and preventing the formation of impurities that could compromise subsequent synthetic steps. The primary anticipated degradation pathways are hydrolysis of the ester and nucleophilic substitution of the chlorine atom.

Hydrolytic Stability

The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. The chlorine atom on the electron-deficient pyrimidine ring may also be susceptible to hydrolysis, particularly at elevated temperatures and extreme pH values.

Protocol 2: Forced Hydrolysis Study

-

Sample Preparation:

-

Prepare solutions of this compound (e.g., at 1 mg/mL) in three different aqueous media:

-

0.1 N Hydrochloric Acid (acidic condition)

-

Purified Water (neutral condition)

-

0.1 N Sodium Hydroxide (basic condition)

-

-

Prepare corresponding blank solutions.

-

-

Incubation:

-

Store the solutions at a controlled temperature (e.g., 50 °C) to accelerate degradation.

-

Include a set of samples stored at a lower temperature (e.g., 4 °C) as controls.

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Neutralize the acidic and basic samples as necessary.

-

Dilute the samples to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.

-

Monitor the decrease in the peak area of the parent compound and the emergence of any new peaks.

-

Thermal Stability

Thermal stress can induce decomposition. For ester-containing heterocyclic compounds, this may involve decarboxylation or other complex degradation pathways.

Protocol 3: Solid-State Thermal Stability Study

-

Sample Preparation:

-

Place a known amount of solid this compound in a series of sealed, clear glass vials.

-

Place a parallel set of samples in amber vials to serve as photostability controls.

-

-

Incubation:

-

Expose the vials to a range of elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) in a calibrated stability oven.

-

Store a control set of vials at the recommended storage condition (e.g., room temperature or 2-8 °C).

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 1, 2, 4, 8 weeks), remove a vial from each temperature condition.

-

Visually inspect for any changes in physical appearance (e.g., color change, melting).

-

Dissolve the contents in a suitable solvent and analyze by HPLC to determine the purity and identify any degradation products.

-

Photostability

As a chlorinated aromatic compound, this compound may be susceptible to degradation upon exposure to light. Photostability testing should be conducted in accordance with ICH guideline Q1B.[2]

Protocol 4: Photostability Study

-

Sample Preparation:

-

Prepare solid samples of the compound in chemically inert, transparent containers.

-

Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

-

-

Light Exposure:

-

Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet lamp outputs. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.

-

-

Analysis:

-

After the exposure period, compare the samples to the dark controls.

-

Analyze both sets of samples by HPLC for purity and degradation products. Any significant change in the light-exposed sample that is not observed in the dark control indicates photosensitivity.

-

Analytical Methodologies

A robust analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) is the preferred method for its sensitivity, specificity, and ability to separate the parent compound from potential impurities.

Recommended HPLC Method Parameters (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by the UV spectrum of the compound.

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

This method should be validated for linearity, accuracy, precision, and specificity to ensure reliable and reproducible results.

Visualizing Workflows and Degradation Pathways

To aid in the conceptualization of the experimental and theoretical frameworks, the following diagrams are provided.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Overview of Forced Stability Study Design.

Caption: Predicted Primary Degradation Pathways.

Conclusion and Recommendations

This compound is a valuable, yet under-characterized, synthetic intermediate. The lack of comprehensive public data on its solubility and stability necessitates a proactive and empirical approach by researchers. This guide provides the necessary framework and detailed protocols to generate this critical data. It is strongly recommended that these studies be conducted on a representative batch of the material before its incorporation into any large-scale or cGMP synthesis. The resulting data will not only ensure the robustness and reproducibility of the chemical process but also contribute valuable knowledge to the scientific community. Proper storage in a cool, dry, and dark environment is advised to minimize potential degradation.[1]

References

-

ACCELA CHEMBIO INC. (n.d.). SAFETY DATA SHEET for this compound. Retrieved from [Link]

-

Chem-Impex International, Inc. (n.d.). Ethyl 2-chloropyrimidine-5-carboxylate. Retrieved from [Link]

-

European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

Sources

Commercial suppliers of high-purity Ethyl 5-chloropyrimidine-2-carboxylate

An In-Depth Technical Guide to Sourcing High-Purity Ethyl 5-chloropyrimidine-2-carboxylate for Pharmaceutical Research and Development

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the integrity of our starting materials is not merely a matter of quality control; it is the very foundation upon which reproducible, reliable, and ultimately translatable research is built. This compound, a key heterocyclic building block, is pivotal in the synthesis of a multitude of pharmacologically active compounds. Its utility, however, is directly proportional to its purity. This guide provides an in-depth analysis of sourcing high-purity this compound, offering a framework for researchers, scientists, and drug development professionals to navigate the commercial supplier landscape with confidence and scientific rigor.

The Critical Role of Purity in Synthesis

This compound (CAS No. 89793-12-4) is a versatile intermediate, frequently employed in the synthesis of kinase inhibitors, antivirals, and other therapeutic agents. The presence of impurities, even in seemingly trace amounts, can have cascading effects on downstream reactions. These impurities may include starting materials, by-products from the synthesis, or degradation products. Such contaminants can lead to:

-

Reduced reaction yields: Impurities can interfere with catalysts or react with the desired compound, lowering the efficiency of the synthetic route.

-

Formation of undesired side-products: This complicates purification processes and can introduce new, potentially toxic, compounds into the synthetic pathway.

-

Inaccurate biological data: If impurities carry over into the final compound, they can lead to misleading results in biological assays, obscuring the true activity of the target molecule.

Therefore, a meticulous approach to sourcing and verifying the purity of this reagent is not just best practice; it is a prerequisite for sound scientific outcomes.

Navigating the Commercial Supplier Landscape

The market for specialty chemicals like this compound is populated by a range of suppliers, from large-scale manufacturers to smaller, more specialized laboratories. When selecting a supplier, it is crucial to look beyond price and availability and consider the provider's commitment to quality control and transparency.

A comparative analysis of prominent suppliers is presented below. This is not an exhaustive list but represents a cross-section of the types of suppliers available.

| Supplier | Typical Purity Offered | Available Grades | Analytical Data Provided | Scale |

| Sigma-Aldrich (Merck) | ≥97% | Research Grade | Certificate of Analysis (CoA) with NMR, HPLC/GC | Research to Bulk |

| Thermo Fisher Scientific (Alfa Aesar) | ≥98% | Research Grade | CoA with key analytical data | Research to Bulk |

| TCI Chemicals | >98% (TCI-GR) | Research Grade | CoA with HPLC, NMR | Research to Bulk |

| Combi-Blocks | >97% | Research Grade | CoA with HPLC, NMR, Mass Spec | Research to Bulk |

| WuXi AppTec | Custom synthesis available | Research, GMP | Detailed analytical package per client specification | Custom, Kilo-lab to Commercial |

A Deep Dive into Purity Verification: The Self-Validating Protocol

Trust in a supplier's documentation is important, but a truly robust research protocol incorporates in-house verification. This section outlines the key analytical techniques for assessing the purity of this compound and provides a model workflow for incoming quality control.

Decoding the Certificate of Analysis (CoA)

A CoA is the primary document attesting to a product's quality. However, not all CoAs are created equal. A comprehensive CoA should include:

-

Compound Identification: Name, CAS number, molecular formula, and structure.

-

Physical Properties: Appearance, melting point, etc.

-

Purity Determination: The method used (e.g., HPLC, GC, NMR) and the resulting purity value.

-

Spectroscopic Data: Evidence of the compound's identity, such as ¹H NMR and Mass Spectrometry data, consistent with the expected structure.

-

Date of Analysis and Lot Number: For traceability.

Example of a CoA Summary:

| Test | Specification | Result |

| Appearance | White to Off-White Solid | Conforms |

| Purity (HPLC) | ≥98.0% | 99.2% |

| ¹H NMR | Conforms to Structure | Conforms |

| Mass Spec (ESI) | [M+H]⁺ = 187.0/189.0 | 187.0/189.0 |

| Melting Point | 68-72 °C | 70.5 °C |

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. It separates the main compound from any impurities, allowing for quantification of each.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The presence of unexpected signals can indicate impurities.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

In-House Quality Control: A Step-by-Step HPLC Protocol

This protocol provides a starting point for developing an in-house QC method. It should be optimized for the specific instrumentation available in your lab.

Objective: To verify the purity of an incoming batch of this compound.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (optional, for pH adjustment)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the this compound sample.

-

Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute as necessary to be within the linear range of the detector.

-

-

HPLC Method:

-

Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percent of the main peak relative to the total area of all peaks. This provides a quantitative measure of purity.

-

Workflow for Supplier Selection and Qualification

A systematic approach to selecting and qualifying a supplier is essential. The following diagram illustrates a logical workflow.

Reactivity profile of the chlorine atom in Ethyl 5-chloropyrimidine-2-carboxylate

An In-depth Technical Guide to the Reactivity Profile of the Chlorine Atom in Ethyl 5-chloropyrimidine-2-carboxylate

Introduction: The Strategic Importance of this compound

This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure, featuring an electron-deficient pyrimidine core functionalized with both an electron-withdrawing carboxylate group and a reactive chlorine atom, presents a unique platform for molecular elaboration.[1][2] This guide provides an in-depth analysis of the reactivity profile of the C5-chloro substituent, moving beyond simple reaction lists to explain the underlying electronic principles and field-proven experimental strategies. For drug development professionals, understanding the nuanced reactivity of this synthon is paramount for designing efficient synthetic routes to novel bioactive molecules, such as Retinoid X receptor (RXR) agonists for cancer treatment.[3][4]

The Electronic Landscape: Understanding the Pyrimidine Core

The reactivity of any substituent on the pyrimidine ring is fundamentally governed by the electronic nature of the heterocycle itself. The two nitrogen atoms at positions 1 and 3 are strongly electron-withdrawing, creating a significantly electron-deficient (π-deficient) aromatic system. This has two major consequences:

-

Activation towards Nucleophilic Attack: The ring is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions, which are ortho and para to the ring nitrogens.[5]

-

Deactivation towards Electrophilic Attack: The ring is generally resistant to electrophilic aromatic substitution.

The this compound molecule is further influenced by the ethyl carboxylate group at the C2 position. As an additional electron-withdrawing group, it further lowers the electron density of the ring, modulating the reactivity of the C5-chloro position.

Caption: Rationale for the low SNAr reactivity at C5.

The Primary Reaction Manifold: Palladium-Catalyzed Cross-Coupling

The C5-chloro group is an excellent handle for transition metal-catalyzed cross-coupling reactions. This is the most synthetically valuable and reliable method for functionalizing this position. The C-Cl bond, while stronger and less reactive than C-Br or C-I bonds, can be effectively activated using modern palladium catalyst systems. [6]The success of these couplings is critically dependent on the judicious selection of the catalyst, ligand, and base. [7] Core Mechanistic Principle: Most palladium-catalyzed cross-couplings proceed through a common catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond. This is often the rate-limiting step for aryl chlorides. [8]2. Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner is transferred to the palladium center.

-

Reductive Elimination: The new C-C or C-N bond is formed, regenerating the Pd(0) catalyst. [9]

Caption: General catalytic cycle for Pd-cross-coupling.

Key Transformations and Experimental Considerations

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. For chloropyrimidines, the choice of a highly active catalyst system is crucial.

-

Expertise & Causality: The inertness of the C-Cl bond necessitates the use of electron-rich, sterically hindered phosphine ligands (e.g., P(t-Bu)₃, Buchwald-type biarylphosphine ligands) or N-heterocyclic carbenes (NHCs). [7]These ligands promote the difficult oxidative addition step by stabilizing the electron-rich Pd(0) center and facilitating its insertion into the C-Cl bond. The base (e.g., K₂CO₃, K₃PO₄) is critical for activating the boronic acid in the transmetalation step. [10]

Component Recommended Reagents Rationale & Source Palladium Source Pd₂(dba)₃, Pd(OAc)₂ Common, reliable Pd(0) and Pd(II) precatalysts. [7][11] Ligand P(t-Bu)₃, RuPhos, BrettPhos Electron-rich, bulky ligands essential for activating the C-Cl bond. [7] Base K₃PO₄, K₂CO₃, KF Activates the boronic acid for transmetalation. [7][11] Solvent 1,4-Dioxane/H₂O, THF, Toluene Anhydrous, deoxygenated solvents prevent catalyst deactivation. [7][12] | Temperature | 50 - 110 °C | Elevated temperatures are often required to drive the reaction. [11]|

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines. [13]The coupling of chloropyrimidines requires carefully optimized conditions to achieve high yields.

-

Expertise & Causality: Similar to the Suzuki coupling, activating the C-Cl bond is the primary challenge. [8]The choice of base is particularly critical; strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are often required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination. [9][14]Weaker bases may be used but often require more active (and expensive) catalyst systems and higher temperatures. [8]

Component Recommended Reagents Rationale & Source Palladium Source Pd₂(dba)₂, Pd(OAc)₂, Palladacycle precatalysts Pre-catalysts can offer higher activity and stability. [8] Ligand RuPhos, BrettPhos, DavePhos, Josiphos Bulky, electron-rich biarylphosphine ligands are highly effective. [8] Base NaOt-Bu, LiHMDS, K₃PO₄, Cs₂CO₃ Strong bases are generally preferred; substrate sensitivity may require weaker bases. [8] Solvent Toluene, 1,4-Dioxane Dry, degassed solvents are mandatory. [8] | Temperature | 80 - 120 °C | Necessary to overcome the activation barrier of oxidative addition. [14]|

Sonogashira Coupling (C-Csp Bond Formation)

The Sonogashira coupling provides a direct route to 5-alkynylpyrimidines, which are valuable intermediates for further functionalization. [15]The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst. [16]

-

Expertise & Causality: The reaction proceeds via two interconnected catalytic cycles. [15]The palladium cycle mirrors that of other cross-couplings. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a copper salt (e.g., CuI) in the presence of an amine base (e.g., Et₃N, DIPEA). This copper acetylide then undergoes transmetalation with the Pd(II)-pyrimidine complex. [15]It is crucial to run the reaction under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction. [16]

Component Recommended Reagents Rationale & Source Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Standard, effective catalysts for this transformation. [17] Copper Co-catalyst CuI Forms the copper acetylide intermediate for transmetalation. [15][17] Base Et₃N, DIPEA Serves as both a base and often as a solvent. Solvent THF, DMF, Acetonitrile Anhydrous, deoxygenated conditions are critical. [17] | Temperature | Room Temperature to 80 °C | Generally proceeds under milder conditions than Suzuki or Buchwald-Hartwig. [17]|

Validated Experimental Protocols

The following protocols are generalized procedures. Researchers must optimize conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Caption: Experimental workflow for Suzuki-Miyaura coupling.

-

Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and powdered K₃PO₄ (2.0-3.0 eq).

-

Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Catalyst Addition: Under a positive pressure of Argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., RuPhos, 4-10 mol%).

-

Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., 1,4-dioxane) via syringe.

-

Reaction: Heat the mixture to the optimized temperature (e.g., 100 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

Preparation: In a glovebox or under a strong counterflow of Argon, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., BrettPhos, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 eq) to an oven-dried Schlenk tube.

-

Reactant Addition: Add this compound (1.0 eq) and the desired amine (1.2-2.0 eq).

-

Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to the optimized temperature (e.g., 110 °C) with stirring. Monitor reaction progress by TLC or LC-MS. [14]5. Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

Conclusion

The reactivity of the chlorine atom in this compound is dominated by palladium-catalyzed cross-coupling reactions. Direct nucleophilic aromatic substitution at the C5 position is electronically disfavored, making transition metal catalysis the essential and highly effective strategy for its functionalization. By leveraging modern catalyst systems, including sterically hindered and electron-rich ligands, the relatively inert C-Cl bond can be efficiently activated for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This profile makes this compound a powerful and predictable building block for the synthesis of complex, highly functionalized pyrimidine derivatives in pharmaceutical and materials science research.

References

- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Chloropyrimidines - Benchchem. (n.d.).

- Ethyl 2-chloropyrimidine-5-carboxylate synthesis - ChemicalBook. (n.d.).

- A Comparative Analysis of the Reactivity of 5- Bromo-2-chloropyrimidine and 2,5- dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. (n.d.).

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (n.d.).

- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... - ResearchGate. (n.d.).

- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem. (n.d.).

- Optimization of reaction conditions for amination of 4-Amino-2,6-dichloropyrimidine - Benchchem. (n.d.).

- Ethyl 2-chloropyrimidine-5-carboxylate | 89793-12-4 - ChemicalBook. (n.d.).

- Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate. (n.d.).

- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. (n.d.).

- Ethyl 2-chloropyrimidine-5-carboxylate - Chem-Impex. (n.d.).

- Buchwald–Hartwig amination - Wikipedia. (n.d.).

- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines - Benchchem. (n.d.).

- ethyl 2-chloropyrimidine-5-carboxylate - ChemBK. (n.d.).

- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017).

- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes - Benchchem. (n.d.).

- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021).

- Sonogashira coupling - Wikipedia. (n.d.).

- Exploring the Synthetic Potential of Ethyl 2-chloropyrimidine-5-carboxylate. (n.d.).

- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. (n.d.).

- The isolated yield of product 3 after Suzuki coupling of... - ResearchGate. (n.d.).

- Suzuki Coupling - Organic Chemistry Portal. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl 2-chloropyrimidine-5-carboxylate | 89793-12-4 [chemicalbook.com]

- 4. ethyl 2-chloropyrimidine-5-carboxylate [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

A Technical Guide to Ethyl 5-Chloropyrimidine-2-Carboxylate: A Versatile Fragment for Library Synthesis in Drug Discovery

Introduction: The Strategic Value of the Pyrimidine Core

In the landscape of medicinal chemistry and fragment-based drug discovery (FBDD), privileged scaffolds serve as foundational starting points for the rapid generation of diverse and biologically relevant compound libraries.[1][2] The pyrimidine nucleus stands out as one such scaffold, forming the structural backbone of essential biomolecules like DNA and RNA and featuring prominently in a multitude of approved therapeutic agents.[3][4] Its prevalence in successful drugs, particularly as a hinge-binding motif in kinase inhibitors, underscores its importance.[3][5][6] Ethyl 5-chloropyrimidine-2-carboxylate has emerged as a particularly strategic fragment. Its bifunctional nature—possessing two distinct, orthogonally reactive sites—provides medicinal chemists with a powerful tool to explore vast chemical space from a single, well-defined core.

This guide provides an in-depth technical overview of this compound, detailing its reactivity profile and offering field-proven protocols for its application in library synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the discovery of novel therapeutics.

Section 1: Core Fragment Analysis: Physicochemical Properties and Reactivity

A comprehensive understanding of a fragment's properties is paramount before its inclusion in a synthesis campaign. The structure of this compound offers two primary points for chemical diversification: the chloro-substituent at the C5 position and the ethyl ester at the C2 position.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₂ | [7][8][9] |

| Molecular Weight | 186.6 g/mol | [7][8][10] |

| Appearance | White to light yellow powder/crystal | [7] |

| Melting Point | 56-60 °C | [7][8] |

| Boiling Point | 80 °C / 5 mmHg | [7] |

| CAS Number | 89793-12-4 | [7][9] |

Reactivity Profile:

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature dictates the reactivity of its substituents.

-

C5-Chloro Group: The chlorine atom at the C5 position is activated towards nucleophilic aromatic substitution (SₙAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions. While halogens at the C2 and C4 positions are generally more activated towards SₙAr, the C5 position provides a distinct vector for diversification.[11]

-

C2-Ethyl Ester Group: The ethyl ester at the C2 position is a versatile functional group that can be readily modified post-diversification of the C5 position. It can be hydrolyzed to the corresponding carboxylic acid, which then opens up a plethora of subsequent reactions, most notably amide bond formation.

The following diagram illustrates the primary diversification pathways available from this core fragment.

Caption: Primary diversification strategies for this compound.

Section 2: Strategic Applications in Library Synthesis: Key Protocols

The true power of this fragment lies in its amenability to a suite of robust and high-yielding chemical transformations. Below are detailed, field-tested protocols for the most critical reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for creating C-C bonds, enabling the introduction of aryl or heteroaryl moieties.[12]

Rationale: This reaction is highly valued for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters. For chloropyrimidines, a robust catalyst system is required to achieve efficient oxidative addition.[13][14] The use of a phosphine ligand like P(t-Bu)₃ or SPhos is critical to stabilize the palladium catalyst and promote the reaction.[14]

Detailed Protocol:

-

Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd₂(dba)₃ (2.5 mol%) and a suitable ligand such as triphenylphosphine or a more electron-rich phosphine ligand (10 mol%). A pre-catalyst like Pd(PPh₃)₄ (5 mol%) can also be used.[15]

-

Solvent: Add a degassed solvent system, typically 1,4-dioxane/water (e.g., 4:1 mixture). Anhydrous solvents like toluene or THF can also be effective.[12][13]

-

Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 4-16 hours.

-

Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to install alkynyl groups, which are valuable for probing protein active sites and can act as precursors for other functional groups.[16][17][18]

Rationale: This reaction requires a dual catalytic system of palladium and copper(I).[18][19] The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. An amine base, such as triethylamine or diisopropylethylamine (DIPEA), is essential both as a base and often as a solvent.[17][19]

Detailed Protocol:

-

Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent like anhydrous THF or DMF.

-

Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.) and an amine base (e.g., triethylamine, 2.0-3.0 equiv.).[19]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[13][19]

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[19]

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.

Buchwald-Hartwig Amination

For the synthesis of C-N bonds, particularly with less nucleophilic amines or when SₙAr reactions are sluggish, the Buchwald-Hartwig amination is the method of choice.[20][21]

Rationale: This palladium-catalyzed reaction is exceptionally broad in scope, accommodating a wide range of primary and secondary amines.[20][21] The choice of ligand is critical, with sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) often providing the best results for challenging substrates like chloro-heteroarenes.[22][23] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.

Detailed Protocol:

-

Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., a G3 pre-catalyst, 1-2 mol%), the appropriate phosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).

-

Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the tube and heat the mixture to 80-120 °C for 12-24 hours.

-

Monitoring: Monitor the reaction by LC-MS for the disappearance of starting material.

-

Workup: After cooling, dilute the reaction with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify by flash chromatography.

Caption: A generalized experimental workflow for cross-coupling reactions.

Section 3: Downstream Ester Manipulations

Once the C5 position has been functionalized, the C2 ethyl ester provides a secondary anchor point for further diversification, significantly expanding the accessible chemical space.

Saponification to Carboxylic Acid

Rationale: Conversion of the ester to a carboxylic acid is a fundamental transformation that primes the molecule for amide coupling. Standard hydrolysis conditions using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent system are highly effective.

Detailed Protocol:

-

Setup: Dissolve the ethyl ester substrate (1.0 equiv.) in a mixture of THF and water (e.g., 3:1).

-

Reagent Addition: Add an excess of LiOH·H₂O (2.0-5.0 equiv.).

-

Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding 1N HCl solution until the pH is acidic (~pH 3-4).

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used without further purification.

Amide Bond Formation

Rationale: Amide bond formation is one of the most common reactions in medicinal chemistry.[24] Using a standard coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base efficiently activates the carboxylic acid for reaction with a primary or secondary amine.[25][26]

Detailed Protocol:

-

Setup: Dissolve the pyrimidine-2-carboxylic acid (1.0 equiv.) in an anhydrous polar aprotic solvent such as DMF or CH₂Cl₂.

-

Reagent Addition: Add the coupling reagent (e.g., HATU, 1.1-1.3 equiv.) and a hindered amine base (e.g., DIPEA, 2.0-3.0 equiv.). Stir for 10-20 minutes at room temperature to pre-activate the acid.

-

Amine Addition: Add the desired amine (1.0-1.2 equiv.) to the activated acid mixture.

-

Reaction: Stir at room temperature for 4-24 hours. Monitor progress by LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine.

-

Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify the crude amide product by flash column chromatography.

Section 4: Case Study - Synthesis of a Kinase Inhibitor Library Scaffold

To illustrate the power of this fragment, consider a hypothetical synthesis of a small library based on a 2,5-disubstituted pyrimidine scaffold, a common core in kinase inhibitors.[3][27][6][28]

Caption: Synthetic scheme for a hypothetical kinase inhibitor library.